2-Phthalimidyl-3-(3'-hydroxyphenyl)propionic Acid Methyl Ester 2-Phthalimidyl-3-(3'-hydroxyphenyl)propionic Acid Methyl Ester
Brand Name: Vulcanchem
CAS No.: 1076199-35-3
VCID: VC0022869
InChI: InChI=1S/C18H15NO5/c1-24-18(23)15(10-11-5-4-6-12(20)9-11)19-16(21)13-7-2-3-8-14(13)17(19)22/h2-9,15,20H,10H2,1H3
SMILES: COC(=O)C(CC1=CC(=CC=C1)O)N2C(=O)C3=CC=CC=C3C2=O
Molecular Formula: C18H15NO5
Molecular Weight: 325.32

2-Phthalimidyl-3-(3'-hydroxyphenyl)propionic Acid Methyl Ester

CAS No.: 1076199-35-3

Cat. No.: VC0022869

Molecular Formula: C18H15NO5

Molecular Weight: 325.32

* For research use only. Not for human or veterinary use.

2-Phthalimidyl-3-(3'-hydroxyphenyl)propionic Acid Methyl Ester - 1076199-35-3

Specification

CAS No. 1076199-35-3
Molecular Formula C18H15NO5
Molecular Weight 325.32
IUPAC Name methyl 2-(1,3-dioxoisoindol-2-yl)-3-(3-hydroxyphenyl)propanoate
Standard InChI InChI=1S/C18H15NO5/c1-24-18(23)15(10-11-5-4-6-12(20)9-11)19-16(21)13-7-2-3-8-14(13)17(19)22/h2-9,15,20H,10H2,1H3
Standard InChI Key KIGGKSHXBJRUFV-UHFFFAOYSA-N
SMILES COC(=O)C(CC1=CC(=CC=C1)O)N2C(=O)C3=CC=CC=C3C2=O

Introduction

Chemical Identity and Structural Characteristics

Basic Identification Parameters

2-Phthalimidyl-3-(3'-hydroxyphenyl)propionic Acid Methyl Ester, also known by its IUPAC name methyl 2-(1,3-dioxoisoindol-2-yl)-3-(3-hydroxyphenyl)propanoate, is a compound containing phthalimide and phenolic functional groups. The compound features a phenyl ring with a hydroxyl substituent at the meta position, a structural characteristic that distinguishes it from related compounds in this chemical family. Its formal identification parameters are detailed in Table 1, providing essential information for researchers and chemists working with this compound.

Table 1: Chemical Identification Parameters

ParameterValue
CAS Number1076199-35-3
Molecular FormulaC₁₈H₁₅NO₅
Molecular Weight325.32 g/mol
IUPAC Namemethyl 2-(1,3-dioxoisoindol-2-yl)-3-(3-hydroxyphenyl)propanoate
PubChem Compound ID45040247

The compound consists of three primary structural components: a phthalimide moiety (providing the dioxoisoindole group), a propionic acid methyl ester segment, and a hydroxyphenyl group. This combination of functional groups creates a molecule with potential pharmaceutical and synthetic utility .

Structural Representation and Chemical Identifiers

For computational chemistry and database searches, several chemical identifiers have been established for this compound. These standardized representations ensure consistency in chemical information systems and facilitate structure-based searches across various databases. The compound's structural representation can be encoded using several chemical notation systems as shown in Table 2.

Table 2: Chemical Structure Identifiers

Identifier TypeValue
Standard InChIInChI=1S/C18H15NO5/c1-24-18(23)15(10-11-5-4-6-12(20)9-11)19-16(21)13-7-2-3-8-14(13)17(19)22/h2-9,15,20H,10H2,1H3
Standard InChIKeyKIGGKSHXBJRUFV-UHFFFAOYSA-N
SMILESCOC(=O)C(CC1=CC(=CC=C1)O)N2C(=O)C3=CC=CC=C3C2=O
SynonymsMethyl 2-Phthalimidyl-3-(3'-hydroxyphenyl)propionate; 1,3-Dihydro-α-[(3-hydroxyphenyl)methyl]-1,3-dioxo-2H-isoindole-2-acetic Acid Methyl Ester

Physical and Chemical Properties

Physical Properties

Though specific experimental physical property data for 2-Phthalimidyl-3-(3'-hydroxyphenyl)propionic Acid Methyl Ester is limited in the literature, its structural features suggest certain physical characteristics. The presence of the hydroxyl group likely contributes to intermolecular hydrogen bonding capabilities, while the phthalimide and ester groups impart certain solubility characteristics. Commercially available samples typically have a purity exceeding 95%, which is important for research applications .

Related Compounds and Structural Variations

A closely related compound is 2-Phthalimidyl-3-(3'-acetoxyphenyl)propionic Acid Methyl Ester (CAS: 1076199-33-1), which differs by having an acetoxy group (-OCOCH3) in place of the hydroxyl group. This compound has a molecular weight of 367.4 g/mol and is registered in PubChem with CID 45040245 . The structural relationship between these compounds illustrates the potential for derivatization at the phenolic position, which could be valuable for structure-activity relationship studies.

Synthesis Approaches

Related Synthetic Procedures

The synthesis of related compounds, such as Methyl 3-(4-hydroxyphenyl)propionate, provides some insight into potential synthetic strategies. In one documented procedure, 4-hydroxyphenylpropionic acid is treated with potassium carbonate in N,N-dimethylformamide, followed by reaction with methyl iodide to achieve a reported yield of 95.9% . This approach could potentially be adapted for the synthesis of our target compound, with appropriate modifications to introduce the phthalimide group.

Applications and Research Significance

Organic Synthesis Applications

In organic synthesis, this compound may serve as a building block for more complex molecules. The hydroxyl group offers a reactive site for further functionalization through various reactions such as esterification, etherification, or coupling reactions. Additionally, the methyl ester group can undergo hydrolysis, transesterification, or reduction reactions to generate diverse derivatives.

SupplierCatalog NumberPurity
Nova ChemistryNVC172356>95%
Vulcan ChemVC0022869Not specified

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